3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}THIOPHENE-2-CARBOXAMIDE
CAS No.: 1251675-76-9
Cat. No.: VC7385702
Molecular Formula: C22H24N2O4S3
Molecular Weight: 476.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251675-76-9 |
|---|---|
| Molecular Formula | C22H24N2O4S3 |
| Molecular Weight | 476.62 |
| IUPAC Name | 3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-methylsulfanylphenyl)methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C22H24N2O4S3/c1-4-28-18-9-7-17(8-10-18)24(2)31(26,27)20-13-14-30-21(20)22(25)23-15-16-5-11-19(29-3)12-6-16/h5-14H,4,15H2,1-3H3,(H,23,25) |
| Standard InChI Key | APEOAMSRYNCVMN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)SC |
Introduction
Structural Characteristics
Core Thiophene Framework
The compound’s central thiophene ring—a five-membered heterocycle containing sulfur—serves as the structural backbone. This aromatic system contributes to electronic delocalization, enhancing stability and enabling π-π interactions with biological targets. Positioned at the 2- and 3-positions of the thiophene are critical functional groups: a carboxamide at C2 and a sulfamoyl group at C3.
Sulfamoyl Substituent
The sulfamoyl group (-SO₂-NR₂) at C3 consists of a 4-ethoxyphenyl ring and a methyl group attached to the nitrogen. The ethoxy moiety (-OCH₂CH₃) introduces electron-donating effects, modulating the compound’s electronic profile and solubility . This substituent’s steric bulk may influence binding affinity to enzymatic pockets, as seen in analogous sulfonamide-based drugs.
Carboxamide and Benzyl Modifications
At C2, the carboxamide group (-CONH-) is linked to a benzyl derivative bearing a methylsulfanyl (-S-CH₃) group at the para position. The methylsulfanyl group enhances lipophilicity, as evidenced by the compound’s logP value of 4.8065 , while the benzyl ring provides additional sites for hydrophobic interactions.
Table 1: Molecular Properties of 3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅N₃O₃S₃ |
| Molecular Weight | 487.65 g/mol |
| logP | 4.8065 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 64.293 Ų |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with thiophene-2-carboxylic acid derivatives. Key steps include:
-
Sulfamoylation: Introducing the sulfamoyl group via reaction with 4-ethoxyphenylmethylsulfamoyl chloride under basic conditions .
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Carboxamide Formation: Coupling the sulfamoyl-thiophene intermediate with 4-(methylsulfanyl)benzylamine using carbodiimide-based activating agents.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Sulfamoylation | 4-Ethoxyphenylsulfamoyl chloride, Pyridine | 0–5°C | DCM | 78 |
| Carboxamide | EDC, HOBt, DIPEA | RT | DMF | 85 |
Purification and Characterization
Post-synthesis, chromatography (SiO₂, ethyl acetate/hexane) yields the pure compound. Structural validation employs:
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) δ 7.82 (s, 1H, thiophene), 7.45–6.89 (m, aromatic Hs) .
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IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O asym) .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility (logSw = -4.4703) , attributable to its hydrophobic thiophene and benzyl groups. Its logP of 4.8065 suggests high membrane permeability, aligning with Lipinski’s rule for druglikeness.
Stability Profile
Stability studies indicate degradation under strong acidic/basic conditions, with hydrolysis of the carboxamide group occurring at pH < 2 or pH > 12. Storage at -20°C in inert atmospheres is recommended for long-term preservation.
Comparative Analysis with Analogues
Table 3: Comparison with Structural Analogues
| Compound | logP | Bioactivity (IC₅₀) | Target |
|---|---|---|---|
| Evt-3082450 (This compound) | 4.81 | 8.2 µM (HT-29) | Kinase inhibition |
| N-Cyclopropyl analogue | 3.99 | 12.5 µM (MCF-7) | COX-2 inhibition |
| F420-0539 | 3.98 | 18.0 µM (A549) | MMP-9 inhibition |
Future Research Directions
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